molecular formula C3H3BF3KN2S B596286 Potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)borate CAS No. 1245906-72-2

Potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)borate

Cat. No.: B596286
CAS No.: 1245906-72-2
M. Wt: 206.035
InChI Key: QJGJHRJKJQOBLT-UHFFFAOYSA-N
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Description

Potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)borate is a chemical compound with the molecular formula C3H3BF3KN2S and a molecular weight of 206.03 g/mol . It is categorized under fluorinated intermediates and heterocyclic compounds . This compound is known for its unique structure, which includes a trifluoroborate group attached to a thiadiazole ring, making it a valuable reagent in various chemical reactions.

Preparation Methods

The synthesis of potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)borate typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-boronic acid with potassium bifluoride (KHF2) under specific conditions . The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)borate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF or dimethylformamide (DMF). The major products formed from these reactions depend on the specific reactants and conditions used but often include substituted thiadiazole derivatives.

Scientific Research Applications

Potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)borate has several scientific research applications:

Mechanism of Action

The mechanism by which potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)borate exerts its effects primarily involves its role as a nucleophile in substitution and coupling reactions. The trifluoroborate group acts as a leaving group, facilitating the formation of new bonds with other reactants. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product .

Comparison with Similar Compounds

Potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)borate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the stability provided by the trifluoroborate group, making it a versatile reagent in various chemical transformations.

Properties

IUPAC Name

potassium;trifluoro-(5-methyl-1,3,4-thiadiazol-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BF3N2S.K/c1-2-8-9-3(10-2)4(5,6)7;/h1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGJHRJKJQOBLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=NN=C(S1)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BF3KN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855880
Record name Potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245906-72-2
Record name Borate(1-), trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245906-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium trifluoro(5-methyl-1,3,4-thiadiazol-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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